(-)-Nicotine hydrogen tartrate (-)-Nicotine hydrogen tartrate (−)-Nicotine is the dominant form of the natural alkaloid nicotine. It acts as an agonist of neuronal nicotinic acetylcholine receptors (nAChRs) and possesses addictive and teratogenic properties. (−)-(S)-Nicotine is significantly more active at binding nAChRs compared to the (+)-(R) antipode, thus nicotine is typically synthesized as (−)-(S)-nicotine with only 0.2-1% of the (+)-(R) isomer present.
Brand Name: Vulcanchem
CAS No.: 65-31-6
VCID: VC0012002
InChI: InChI=1S/C10H14N2.2C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10)
SMILES: CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Molecular Formula: C10H14N2. 2C4H6O6
C18H26N2O12
Molecular Weight: 462.4 g/mol

(-)-Nicotine hydrogen tartrate

CAS No.: 65-31-6

Main Products

VCID: VC0012002

Molecular Formula: C10H14N2. 2C4H6O6
C18H26N2O12

Molecular Weight: 462.4 g/mol

(-)-Nicotine hydrogen tartrate - 65-31-6

CAS No. 65-31-6
Product Name (-)-Nicotine hydrogen tartrate
Molecular Formula C10H14N2. 2C4H6O6
C18H26N2O12
Molecular Weight 462.4 g/mol
IUPAC Name 2,3-dihydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine
Standard InChI InChI=1S/C10H14N2.2C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10)
Standard InChIKey RFEJUZJILGIRHQ-OMDKHLBYSA-N
Isomeric SMILES C[NH+]1CCC[C@H]1C2=C[NH+]=CC=C2.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O
SMILES CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Canonical SMILES C[NH+]1CCCC1C2=C[NH+]=CC=C2.C(C(C(=O)[O-])O)(C(=O)O)O.C(C(C(=O)[O-])O)(C(=O)O)O
Appearance Assay:≥95%A crystalline solid
Colorform White plates
Melting Point 89 °C
90 °C
Physical Description WHITE FLAKES.
Description (−)-Nicotine is the dominant form of the natural alkaloid nicotine. It acts as an agonist of neuronal nicotinic acetylcholine receptors (nAChRs) and possesses addictive and teratogenic properties. (−)-(S)-Nicotine is significantly more active at binding nAChRs compared to the (+)-(R) antipode, thus nicotine is typically synthesized as (−)-(S)-nicotine with only 0.2-1% of the (+)-(R) isomer present.
Solubility All salts are soluble in water, alcohol, and ether /Nicotine salts/
Solubility in water: very good
Synonyms (-)-nicotinehydrogentartrate;nicotine,tartrate(1:2);nicotineacidtartrate;nicotinehydrogentartrate;nikotinbitartrat;pyridine,3-(1-methyl-2-pyrrolidinyl)-,(s)-,(r-(r*,r*))-2,3-dihydroxybutane;pyridine,3-(1-methyl-2-pyrrolidinyl)-,(s)-,(r-(r*,r*))-2,3-d
Reference 1: Szymańska I, Radecka H, Radecki J, Kaliszan R. Electrochemical impedance
spectroscopy for study of amyloid beta-peptide interactions with (-) nicotine
ditartrate and (-) cotinine. Biosens Bioelectron. 2007 Apr 15;22(9-10):1955-60.
Epub 2006 Sep 26. PubMed PMID: 17000100.
PubChem Compound 10434468
Last Modified Dec 23 2021
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